molecular formula C20H19N3O3S B2986986 2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 1705730-96-6

2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No.: B2986986
CAS No.: 1705730-96-6
M. Wt: 381.45
InChI Key: IDRZSGOONPJAOD-UHFFFAOYSA-N
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Description

2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic compound that features a pyrazine ring bonded to a pyrrolidine moiety, which is further substituted with a biphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrazine derivative reacts with a pyrrolidine derivative that has been functionalized with a biphenyl sulfonyl group. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine ring or the biphenyl sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione.

    Pyrazine derivatives: Compounds such as pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine.

Uniqueness

2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is unique due to its combination of a pyrazine ring and a biphenyl sulfonyl-substituted pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrrolidine or pyrazine derivatives.

Properties

IUPAC Name

2-[1-(4-phenylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-27(25,19-8-6-17(7-9-19)16-4-2-1-3-5-16)23-13-10-18(15-23)26-20-14-21-11-12-22-20/h1-9,11-12,14,18H,10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRZSGOONPJAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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